1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide
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Overview
Description
1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety, a thiophene ring, and an azetidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide typically involves multiple steps:
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Formation of the Methoxybenzo[d]thiazole Intermediate
Starting Materials: 2-aminothiophenol and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to form the methoxybenzo[d]thiazole intermediate.
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Synthesis of the Azetidine Carboxamide
Starting Materials: The methoxybenzo[d]thiazole intermediate and 2-(thiophen-2-yl)ethylamine.
Reaction Conditions: The intermediate is reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the azetidine carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated thiophene derivatives.
Scientific Research Applications
1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea: Shares the methoxybenzo[d]thiazole moiety but differs in the urea linkage.
2-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine: Contains the methoxybenzo[d]thiazole structure with an ethanamine group.
Uniqueness
1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is unique due to its combination of the azetidine carboxamide structure with the methoxybenzo[d]thiazole and thiophene moieties. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-23-13-4-5-15-16(9-13)25-18(20-15)21-10-12(11-21)17(22)19-7-6-14-3-2-8-24-14/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPVIIUXSQDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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